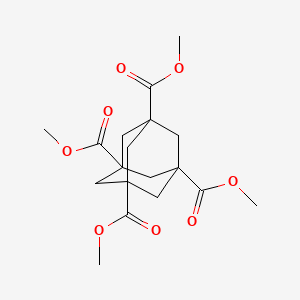
Tetramethyl adamantane-1,3,5,7-tetracarboxylate
Vue d'ensemble
Description
Tetramethyl adamantane-1,3,5,7-tetracarboxylate is a derivative of adamantane, a type of hydrocarbon that is highly symmetrical and is known for its unique cage-like structure . It is a monomer for hydrogen-bonded organic framework materials and a raw material for dendritic polymers .
Molecular Structure Analysis
The molecular structure of this compound is based on the adamantane core, which is a highly symmetrical cage-like structure. The molecule has a molecular weight of 192.3404 .Applications De Recherche Scientifique
1. Use in Suzuki Cross-Coupling Reactions
Tetramethyl adamantane-1,3,5,7-tetracarboxylate derivatives have been utilized in Suzuki cross-coupling reactions. These reactions are a key part of organic chemistry, involving the coupling of aryl halides with aryl boronic acids. For example, a study described the use of tetramethyl adamantane-based tertiary phosphines in palladium-catalyzed cross-coupling reactions, highlighting their effectiveness under mild conditions and yielding high product yields (Adjabeng et al., 2003).
2. Synthesis of Novel Multivalent Scaffolds
Researchers have developed efficient routes to synthesize 1,3,5,7-tetrasubstituted derivatives of adamantane, including this compound. These compounds are proposed as scaffolds for assembling ligand/marker conjugates, which are crucial for studying multivalent ligand-receptor interactions (Maison et al., 2004).
3. Application in Atomic Force Microscopy
Certain derivatives of this compound have been synthesized for atomic force microscopy (AFM) applications. These compounds, characterized by their tetrahedral shape, are used in AFM to probe nanoscale interactions, due to their ability to form stable bonds with surfaces like gold-coated AFM tips (Li et al., 2003).
4. Advancements in Polymer Science
This compound derivatives have been incorporated into polymers to enhance their properties. For instance, the incorporation of adamantane-based structures into polyimides resulted in materials with low dielectric constants and high thermal stability, making them suitable for advanced electronic applications (Chern & Shiue, 1997).
Propriétés
IUPAC Name |
tetramethyl adamantane-1,3,5,7-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O8/c1-23-11(19)15-5-16(12(20)24-2)8-17(6-15,13(21)25-3)10-18(7-15,9-16)14(22)26-4/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGOLMWJUCAGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(CC(C1)(CC(C2)(C3)C(=O)OC)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


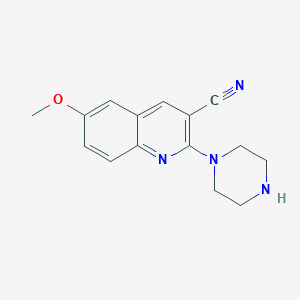
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine](/img/structure/B3074015.png)
![Ethyl [4-(aminocarbonyl)-1-piperidinyl]acetate](/img/structure/B3074019.png)
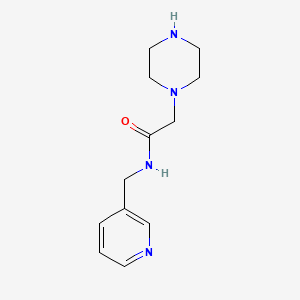
![4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B3074038.png)
![2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074040.png)

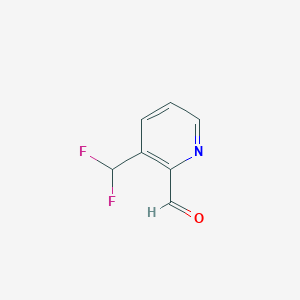
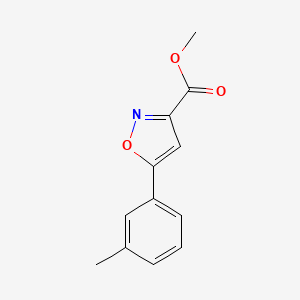
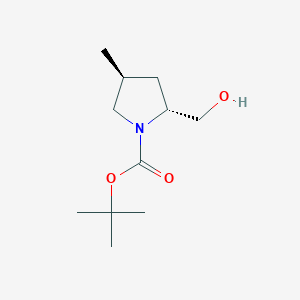
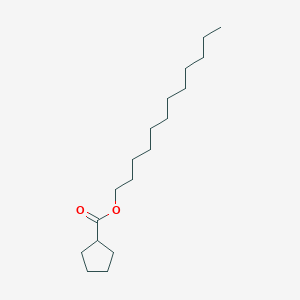
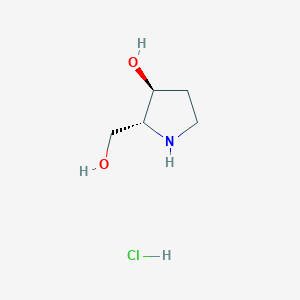
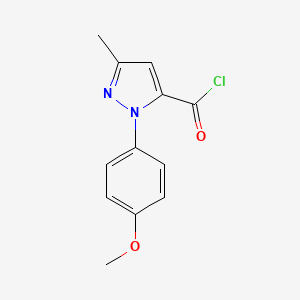
![1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane](/img/structure/B3074110.png)
